molecular formula C10H14ClN3O B6186741 1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride CAS No. 2624137-72-8

1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B6186741
CAS No.: 2624137-72-8
M. Wt: 227.7
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Description

1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring and a pyridine ring connected through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine-4-carbonyl group. One common method involves the reaction of pyrrolidine with pyridine-4-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring can also exhibit similar chemical reactivity and biological properties.

Uniqueness: 1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is unique due to the specific combination of the pyrrolidine and pyridine rings connected through a carbonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2624137-72-8

Molecular Formula

C10H14ClN3O

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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